Thallium (I) ethanolate

Overview

Description

Synthesis Analysis

Thallium (I) ethanolate synthesis is not explicitly described in the provided papers. However, thallium (III) salts have been used to catalyze reactions involving alcohols, which suggests that thallium compounds can interact with alcohols under certain conditions . For example, thallium (III) chloride has been used as a catalyst for acylation of alcohols under solvent-free conditions . This indicates that thallium salts can potentially be used to synthesize thallium (I) ethanolate by reacting with ethanol.

Molecular Structure Analysis

The molecular structure of thallium (I) ethanolate is not detailed in the papers. However, the structure of solvated thallium (I) ions in various solvents has been studied, showing that the thallium (I) ion has a stereochemically active lone electron pair, which could influence the structure of thallium (I) ethanolate .

Chemical Reactions Analysis

The papers discuss several reactions involving thallium compounds with alcohols. Thallium (III) salts have been used to mediate the oxidative rearrangement of homoallylic alcohols, leading to the formation of indans . Additionally, thallium (III) chloride catalyzes the acylation of alcohols . These reactions demonstrate the reactivity of thallium compounds with alcohol functional groups, which is relevant to the chemical behavior of thallium (I) ethanolate.

Physical and Chemical Properties Analysis

The physical and chemical properties of thallium (I) ethanolate are not directly reported in the papers. However, the neurotoxic effects of thallium at low doses have been studied, indicating that thallium compounds can be hazardous and should be handled with care . The solvation structure of thallium (I) ions in different solvents has been characterized, which may relate to the solubility and interaction of thallium (I) ethanolate with solvents . The stability constants of thallium (I) complexes in alcohols have also been determined, which could provide insight into the stability of thallium (I) ethanolate in alcoholic solutions .

Scientific Research Applications

Environmental Analysis and Speciation : Thallium (I) ethanolate plays a significant role in environmental chemistry, particularly in the speciation analysis of thallium. A study by Krasnodębska-Ostręga et al. (2013) demonstrates its utility in separating and detecting trace amounts of Tl(III) from Tl(I) in Baltic seawater samples using inductively coupled plasma mass spectrometry.

Organic Chemistry and Catalysis : In organic chemistry, thallium (I) salts, including ethanolate, are used as oxidants and catalysts. Hashiguchi et al. (2014) found that thallium salts are efficient in oxidizing alkanes to alcohol esters, suggesting potential applications in converting natural gas constituents into valuable chemicals (Hashiguchi et al., 2014).

Thallium Extraction and Purification : A study by Geng Xin-hu (2015) explores the extraction behavior of thallium, which is pertinent in the context of thallium (I) ethanolate, by employing an ethanol-based extraction system, highlighting its importance in the separation and purification processes (Geng Xin-hu, 2015).

Neuroscience and Toxicology Research : Thallium (I) compounds are also studied for their neurotoxic effects. Bramanti et al. (2018) investigated the impact of low thallium doses on living hippocampal neurons, revealing insights into TlCl neurotoxicity and mitochondrial dysfunction (Bramanti et al., 2018).

Environmental and Public Health Concerns : Thallium (I) compounds, including ethanolate, are of interest due to their environmental and health impact. Peter and Viraraghavan (2005) reviewed the toxicological concerns of thallium, emphasizing its solubility and transport through environmental mediums (Peter & Viraraghavan, 2005).

Material Science and Coordination Chemistry : Thallium (I) ethanolate is relevant in material science for the synthesis of coordination compounds and polymers. Akhbari and Morsali (2010) discussed the formation of thallium(I) supramolecular compounds, highlighting their potential in microelectronics and other fields (Akhbari & Morsali, 2010).

Water Quality Monitoring and Treatment : The development of sensors and adsorbents for trace thallium(I) in water is a crucial area of research. Zhao et al. (2020) reviewed adsorptive removal methods for thallium(I) from wastewater, offering perspectives on efficient and selective removal technologies (Zhao et al., 2020).

Safety And Hazards

properties

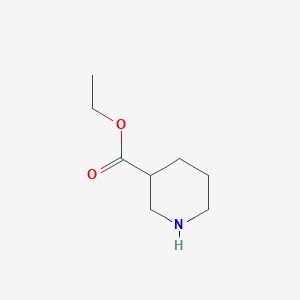

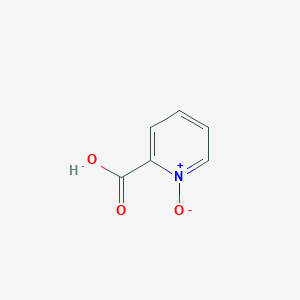

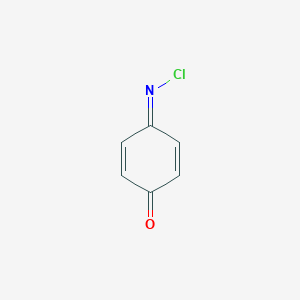

IUPAC Name |

ethanolate;thallium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.Tl/c1-2-3;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFYOYRNBGNPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

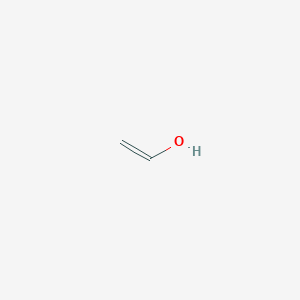

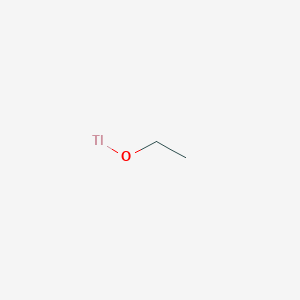

Canonical SMILES |

CC[O-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5OTl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890787 | |

| Record name | Thallous ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cloudy liquid with an odor of alcohol; [Strem Chemicals MSDS] | |

| Record name | Thallous ethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Thallium (I) ethanolate | |

CAS RN |

20398-06-5 | |

| Record name | Thallous ethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020398065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, thallium(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallous ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium (I) ethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)